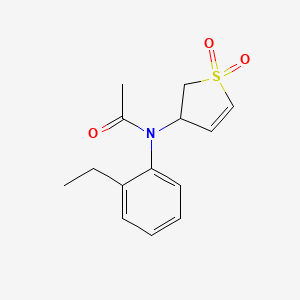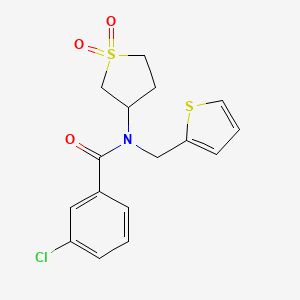
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(2-ethylphenyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thienyl ring with a dioxido group and an acetamide moiety attached to an ethylphenyl group. Its distinct molecular configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(2-ethylphenyl)acetamide typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of the Dioxido Group: Oxidation reactions are employed to introduce the dioxido group onto the thienyl ring.
Attachment of the Acetamide Moiety: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Coupling with the Ethylphenyl Group: The final step involves coupling the acetamide-thienyl intermediate with the ethylphenyl group using a suitable coupling reagent such as a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions may convert the dioxido group to a sulfide or thiol group.
Substitution: The acetamide and ethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, Grignard reagents
Major Products:
Oxidation Products: Sulfone derivatives
Reduction Products: Sulfide or thiol derivatives
Substitution Products: Various substituted acetamide or ethylphenyl derivatives
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(2-ethylphenyl)acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s dioxido group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its acetamide moiety may interact with enzymes or receptors, modulating their activity. The ethylphenyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(2-ethylphenyl)acetamide can be compared with other compounds featuring similar structural motifs:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylacetamide: Lacks the ethyl group, potentially altering its chemical reactivity and biological activity.
N-(2-ethylphenyl)acetamide: Lacks the thienyl and dioxido groups, resulting in different chemical properties and applications.
N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide: Lacks the ethylphenyl group, which may affect its solubility and interaction with biological targets.
Properties
Molecular Formula |
C14H17NO3S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C14H17NO3S/c1-3-12-6-4-5-7-14(12)15(11(2)16)13-8-9-19(17,18)10-13/h4-9,13H,3,10H2,1-2H3 |
InChI Key |
YVYDJQYENBGMJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12143288.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143303.png)
![2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide](/img/structure/B12143304.png)
![N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143309.png)
![(5Z)-3-(4-methylbenzyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12143317.png)
![17-(4-chlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,10,12(16),14-hexaen-9-one](/img/structure/B12143322.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphen yl)acetamide](/img/structure/B12143330.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12143336.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143344.png)
![1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B12143346.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12143356.png)
![2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12143359.png)
